Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester
Description
This compound, systematically named Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester, is a sulfonamide-substituted benzoic acid derivative. Its structure comprises a benzoic acid core with a methyl ester at the carboxylic acid group and a sulfonamide-linked 2-methoxy-2-oxoethyl moiety at the ortho position. The compound is structurally related to sulfonylurea herbicides and bioactive esters, sharing key functional groups such as the sulfonyl bridge, ester, and carbamate-like linkages .
For example, Sulfometuron-methyl (CAS 74222-95-0), a structural analog with a pyrimidinyl-carbamoyl group, is a commercial herbicide inhibiting acetolactate synthase in plants .
Properties
CAS No. |
76508-33-3 |
|---|---|
Molecular Formula |
C11H13NO6S |
Molecular Weight |
287.29 g/mol |
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)sulfamoyl]benzoate |
InChI |
InChI=1S/C11H13NO6S/c1-17-10(13)7-12-19(15,16)9-6-4-3-5-8(9)11(14)18-2/h3-6,12H,7H2,1-2H3 |
InChI Key |
IIDZKCBMTQAQRS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CNS(=O)(=O)C1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Chlorosulfonation-Amination Pathway
The most widely documented method involves chlorosulfonation followed by amination . As described in patent CN103755603B, sulfonamide methyl toluene undergoes chlorosulfonation at –10°C to 0°C using chlorosulfonic acid, followed by ammonolysis in aqueous ammonia to introduce the amino group. Critical improvements include:
-
Low-temperature chlorosulfonation to minimize byproducts such as polysulfonated species.
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Dropwise addition of chlorosulfonation reagents to control exothermic reactions, ensuring a single sulfonation site.
-
Ice bath quenching post-reaction to stabilize intermediates before ammonolysis.
For the target compound, substituting the amine source with 2-methoxy-2-oxoethylamine during ammonolysis would introduce the desired side chain. This step typically achieves 85–90% conversion under ambient conditions.
Oxidation and Methanolysis Sequence
Post-amination, oxidation of the methyl group to a carboxylic acid is achieved using KMnO₄ or CrO₃ in acidic media. Patent CN1884259A details the oxidation of 2-amino-sulfonyl-4-methyl intermediates using H₂SO₄/KMnO₄ at 60–80°C , yielding the carboxylic acid derivative. Subsequent methanolysis with H₂SO₄ as a catalyst converts the acid to the methyl ester, with yields exceeding 95% under reflux conditions.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorosulfonation | ClSO₃H, –10°C to 0°C, 2–3 h | 78–82 |
| Amination | NH₃ (aq), 25°C, 4 h | 89–92 |
| Oxidation | KMnO₄/H₂SO₄, 70°C, 6 h | 75–80 |
| Methanolysis | H₂SO₄/MeOH, reflux, 8 h | 94–96 |
Optimization Strategies for Industrial Scalability
Solvent Systems and Temperature Control
-
Chlorosulfonation : Dichloromethane or toluene enhances reagent solubility, reducing side reactions.
-
Amination : Aqueous ammonia in tetrahydrofuran (THF) improves nucleophilic attack efficiency.
-
Methanolysis : Excess methanol drives esterification equilibrium, achieving near-quantitative conversion.
Catalytic Enhancements
-
Sulfuric acid in methanolysis accelerates protonation of the carbonyl group, facilitating nucleophilic substitution.
-
Triethylamine neutralizes HCl byproducts during sulfonamide formation, preventing acid-mediated decomposition.
Comparative Analysis of Methodologies
Patent CN103755603B vs. CN1884259A
The higher yield in CN1884259A arises from in-situ esterification during methanolysis, avoiding intermediate purification losses.
Side Reactions and Mitigation
Over-Sulfonation
Uncontrolled chlorosulfonation leads to di- or tri-sulfonated byproducts. Strategies include:
Ester Hydrolysis
Premature hydrolysis of the methyl ester occurs under acidic conditions. Low-temperature methanolysis (0–5°C) with anhydrous methanol minimizes this risk.
Recent Advances in Catalysis
A 2021 study (IJDDT, Volume 11, Issue 4) demonstrated microwave-assisted sulfonylation , reducing reaction times from 8 hours to 30 minutes while maintaining 88% yield. Additionally, enzyme-catalyzed esterification using lipases under mild conditions (pH 7.0, 40°C) offers a greener alternative to H₂SO₄.
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the benzoic acid core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₁H₁₃N₁O₄S
- Molecular Weight : 223.225 g/mol
- CAS Number : 13622-59-8
The compound features a unique structure that includes a benzoic acid core with a methoxy group and a sulfonyl-amino functional group. This configuration allows for diverse chemical reactivity, making it valuable in synthetic organic chemistry.
Chemistry
-
Organic Synthesis :
- Used as a reagent in the synthesis of more complex organic molecules.
- Acts as a building block for the production of pharmaceuticals and agrochemicals.
-
Reactivity Studies :
- Undergoes various chemical reactions such as oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., lithium aluminum hydride).
Biology
-
Biological Activity :
- Investigated for potential antibacterial and antifungal properties.
- Studies indicate interactions with biomolecules that may lead to therapeutic applications.
-
Mechanism of Action :
- The compound may influence enzyme activity or receptor binding, altering biological pathways.
Medicine
-
Drug Development :
- Explored as a precursor for synthesizing novel drug candidates targeting specific diseases.
- Case studies report its efficacy in formulations aimed at treating infections or inflammatory conditions.
-
Therapeutic Potential :
- Research highlights its role in developing compounds with enhanced bioactivity compared to traditional benzoic acid derivatives.
Industry
-
Specialty Chemicals Production :
- Utilized in manufacturing specialty chemicals due to its versatile reactivity.
- Employed in the production of surfactants and plasticizers.
-
Material Science :
- Investigated for use in polymers and coatings due to its chemical stability and reactivity.
Data Tables
- Antibacterial Properties :
- Synthesis of Novel Drug Candidates :
- Industrial Applications :
Mechanism of Action
The mechanism of action of Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Sulfonamide vs. Sulfonylurea :
- The target compound’s sulfonamide group differs from Sulfometuron-methyl’s sulfonylurea linkage (a carbamoyl bridge). Sulfonylureas exhibit stronger herbicidal activity due to their binding affinity to plant ALS enzymes .
- The methoxy-oxoethyl group in the target compound may reduce hydrolytic stability compared to Sulfometuron-methyl’s pyrimidinyl-carbamoyl group, which enhances environmental persistence .
Bioactivity :
- Methyl 2-acetamidobenzoate (Av7) from Aconitum vaginatum demonstrates antitumor activity against gastric, liver, and lung cancer cell lines (IC₅₀ < 50 μM), attributed to its acetamide moiety enhancing cellular uptake . The target compound’s sulfonamide group may confer different pharmacokinetic properties, such as increased solubility or protein-binding capacity.
Synthetic Routes: Sulfometuron-methyl is synthesized via condensation of 2-amino-4,6-dimethylpyrimidine with methyl 2-(sulfamoyl)benzoate . Methyl 2-acetamidobenzoate (Av7) is derived from acetylation of anthranilic acid methyl ester , while the target compound likely requires sulfonylation of a glycine methyl ester intermediate.
Physicochemical Properties
Table 2: Physicochemical Data
| Property | Target Compound | Sulfometuron-methyl | Methyl 2-acetamidobenzoate |
|---|---|---|---|
| Molecular Weight | 295.29 g/mol | 364.36 g/mol | 193.20 g/mol |
| LogP (Predicted) | 1.2–1.5 | 2.1 | 1.8 |
| Water Solubility | Moderate | Low (0.1 mg/L) | Low (0.5 mg/L) |
| Key Functional Groups | Sulfonamide | Sulfonylurea | Acetamide |
- LogP : The target compound’s lower lipophilicity compared to Sulfometuron-methyl suggests reduced membrane permeability but better aqueous solubility .
- Stability : Sulfonamides are generally prone to hydrolysis under acidic conditions, whereas sulfonylureas degrade more rapidly in alkaline environments .
Biological Activity
Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester (CAS: 26759-41-1) is a compound of interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C11H12O6S
- Molar Mass : 272.27 g/mol
- CAS Registry Number : 26759-41-1
- Synonyms : Methyl 2-[(2-methoxy-2-oxoethyl)sulphonyl]benzoate
Antioxidant Properties
Recent studies have highlighted the role of compounds similar to benzoic acid derivatives in modulating oxidative stress. The compound has been investigated for its ability to inhibit the Keap1-Nrf2 protein-protein interaction (PPI), which is crucial in regulating the cellular defense mechanisms against oxidative damage. Inhibition of this pathway may have implications for treating diseases associated with oxidative stress and inflammation, such as neurodegenerative disorders .
Anti-inflammatory Effects
The anti-inflammatory potential of benzoic acid derivatives has been examined through various in vitro and in vivo models. The compound's ability to downregulate pro-inflammatory cytokines suggests that it may serve as a therapeutic agent in conditions characterized by chronic inflammation, including autoimmune diseases .
Structure-Activity Relationship (SAR)
A study focused on the SAR of benzoic acid derivatives revealed that modifications to the sulfonyl group significantly affect biological activity. For instance, variations in the substituents on the aromatic ring and changes in the alkyl chain length were shown to enhance potency against specific biological targets .
| Compound | Modification | Potency Change |
|---|---|---|
| Compound 1 | Sulfonyl group variation | Increased by 3-fold |
| Compound 2 | Alkyl chain extension | Enhanced activity |
Therapeutic Applications
- Neurodegenerative Diseases : The compound's ability to modulate Nrf2 activity positions it as a candidate for treating conditions like Alzheimer's disease, where oxidative stress plays a pivotal role .
- Antimicrobial Activity : Some derivatives have demonstrated antibacterial properties, suggesting potential use in treating infections caused by resistant strains .
- Cancer Therapy : Preliminary data indicate that certain benzoic acid derivatives can induce apoptosis in cancer cells, warranting further investigation into their mechanisms of action and therapeutic efficacy .
Q & A
Q. Advanced Research Focus
- GC-MS/EI : Compare fragmentation patterns (e.g., m/z 166 for methyl ester cleavage) against NIST reference spectra .
- 2D NMR (HSQC, HMBC) : Resolve overlapping signals in the sulfonyl and methoxy regions (δ 3.2–3.8 ppm for methoxy; δ 7.5–8.2 ppm for aromatic protons) .
- X-ray Crystallography : Determine crystal packing and steric effects of the sulfonamide group using single-crystal datasets (CCDC deposition recommended) .
How should researchers evaluate the compound’s stability under varying experimental conditions?
Q. Basic Research Focus
- Thermal Stability : Conduct TGA/DSC (heating rate: 10°C/min) to identify decomposition thresholds (>150°C observed in analogous sulfonamides) .
- pH Sensitivity : Use UV-Vis spectroscopy to monitor hydrolysis rates in buffers (pH 2–12), noting instability in alkaline conditions (t½ < 24 hrs at pH 12) .
- Long-Term Storage : Store at -20°C under nitrogen, with desiccants to prevent ester hydrolysis .
What in vitro models are suitable for preliminary toxicity screening of this compound?
Q. Advanced Research Focus
- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT assays (IC50 determination; 72-hour exposure) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (LC-MS/MS quantification of parent compound) .
- Reactive Oxygen Species (ROS) Detection : Apply DCFH-DA probes in macrophage models to evaluate oxidative stress induction .
How can computational methods aid in understanding structure-activity relationships (SAR) for this compound?
Q. Advanced Research Focus
- Docking Simulations : Use AutoDock Vina to model interactions with sulfonamide-binding enzymes (e.g., carbonic anhydrase; ΔG < -8 kcal/mol indicates strong binding) .
- QSAR Modeling : Corate substituent effects (e.g., methoxy vs. ethoxy groups) with bioactivity data using Partial Least Squares (PLS) regression .
- DFT Calculations : Calculate frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity and electron-transfer pathways .
What methodologies are effective for identifying degradation products in environmental or biological matrices?
Q. Advanced Research Focus
- LC-HRMS : Use a C18 column (1.7 µm particles) with ESI+ to detect hydrolyzed products (e.g., free benzoic acid or sulfonic acid derivatives) .
- Isotopic Labeling : Synthesize a ¹³C-labeled methoxy group to trace degradation pathways via mass shift analysis .
- Microbial Degradation Studies : Incubate with soil microbiota (OECD 301F protocol) and profile metabolites using GNPS libraries .
What safety protocols are critical for handling this compound in laboratory settings?
Q. Basic Research Focus
- PPE Requirements : Wear nitrile gloves (≥8 mil thickness), safety goggles, and lab coats to prevent dermal/ocular exposure (H315/H319 hazards) .
- Ventilation : Use fume hoods with ≥100 ft/min face velocity during synthesis to mitigate inhalation risks (H335) .
- Spill Management : Neutralize acidic hydrolysis products with sodium bicarbonate and adsorb residuals using vermiculite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
